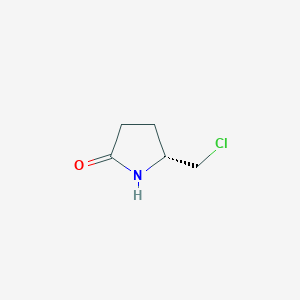

(R)-5-(Chloromethyl)pyrrolidin-2-one

Description

(R)-5-(Chloromethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a chloromethyl (-CH₂Cl) group at the 5-position of the pyrrolidin-2-one ring in the R-configuration. Pyrrolidinones are five-membered cyclic amides with diverse applications in medicinal chemistry, agrochemicals, and polymer science. The chloromethyl substituent introduces both steric and electronic effects, enhancing reactivity for nucleophilic substitution and increasing lipophilicity compared to unsubstituted pyrrolidinone.

Properties

IUPAC Name |

(5R)-5-(chloromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZYLPIDORLKM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Synthesis

Recent advances focus on enantioselective catalysis to directly introduce the chloromethyl group. Palladium-catalyzed allylic alkylation of pyrrolidin-2-one derivatives with chloromethylating agents achieves enantiomeric excess (ee) >95%. For example:

Chiral ligands such as BINAP or PHOX enhance stereoselectivity, with reaction yields exceeding 80% under optimized conditions.

Industrial Production Strategies

Scalable synthesis of this compound prioritizes cost efficiency, safety, and minimal waste.

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance reaction control and throughput. Key advantages include:

-

Precision Temperature Control : Microreactors maintain isothermal conditions, reducing thermal degradation.

-

Automated Feed Systems : Real-time adjustment of reagent ratios improves consistency.

-

In-line Analytics : UV-Vis or IR spectroscopy monitors conversion rates, enabling immediate process adjustments.

A representative flow setup achieves 92% yield with 99% ee, operating at 10 L/h throughput.

Solvent Recycling and Waste Management

Industrial processes integrate green chemistry principles :

-

Solvent Recovery : Distillation reclaims >95% of DCM or toluene.

-

Byproduct Utilization : HCl gas generated during chlorination is neutralized to NaCl for industrial applications.

Enantiomeric Purity Control

Maintaining the (R)-configuration requires stringent measures:

Chiral Resolution Techniques

-

Diastereomeric Salt Formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) separates enantiomers via crystallization.

-

Enzymatic Kinetic Resolution : Lipases selectively acetylate the undesired (S)-enantiomer, leaving the (R)-form unreacted.

Analytical Validation

-

Chiral HPLC : Columns packed with cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers (ee ≥99%).

-

Optical Rotation : Specific rotation (c = 1, CHCl₃) confirms configuration.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| SOCl₂ Chlorination | 85 | 99 | High | 120 |

| Appel Reaction | 78 | 98 | Moderate | 150 |

| Catalytic Alkylation | 82 | 99.5 | High | 180 |

Data synthesized from industrial benchmarks and peer-reviewed studies.

Scientific Research Applications

®-5-(Chloromethyl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-(Chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| (R)-5-(Chloromethyl)pyrrolidin-2-one | Chloromethyl (5) | C₅H₈ClNO | 133.57 | Reactive chloro group, chiral center | Synthesis intermediates, medicinal chemistry |

| (5R)-5-(Trifluoromethyl)pyrrolidin-2-one | Trifluoromethyl (5) | C₅H₆F₃NO | 153.10 | Electron-withdrawing, stable | Medicinal chemistry, agrochemicals |

| 5-(3-Chlorophenyl)pyrrolidin-2-one | 3-Chlorophenyl (5) | C₁₀H₁₀ClNO | 195.65 | Aromatic ring, lipophilic | Drug candidates, enzyme inhibitors |

| 1-(Chloromethyl)pyrrolidin-2-one | Chloromethyl (1) | C₅H₈ClNO | 133.57 | Different substituent position | Alkylating agents, polymer chemistry |

| (R)-1-Methyl-5-vinylpyrrolidin-2-one | Vinyl (5) | C₇H₁₁NO | 125.17 | Polymerizable group, chiral | Organic synthesis, material science |

Q & A

Basic: What are the recommended safety protocols for handling (R)-5-(Chloromethyl)pyrrolidin-2-one in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods (BS-approved or well-ventilated areas) to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses, EN374-certified gloves, and lab coats. Respiratory protection may be required for aerosolized handling .

- First Aid : In case of skin contact, wash immediately with water. For inhalation, move to fresh air and seek medical attention. Toxicity data are limited, so assume acute hazards and consult safety data sheets (SDS) .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

- Multi-Step Synthesis : Start with pyroglutamic acid derivatives (e.g., reduction to alcohols followed by chloromethylation using agents like tosyl chloride or SOCl₂ ).

- Intermediate Isolation : Purify intermediates (e.g., 5-(tosyloxymethyl)pyrrolidin-2-one) via column chromatography to avoid side reactions .

- Chiral Resolution : Use enantioselective catalysts or chiral stationary phases to isolate the (R)-enantiomer, as racemization may occur during synthesis .

Advanced: How can researchers ensure enantiomeric purity of this compound during synthesis?

Answer:

- Chiral Chromatography : Employ HPLC with chiral columns (e.g., amylose-based) to monitor enantiomeric excess (ee) ≥98% .

- Asymmetric Catalysis : Use palladium or ruthenium catalysts with chiral ligands to stereoselectively introduce the chloromethyl group .

- Circular Dichroism (CD) : Validate optical activity post-synthesis to confirm retention of the (R)-configuration .

Advanced: What methodologies are effective for resolving contradictions in spectroscopic data during characterization?

Answer:

- Multi-Technique Cross-Validation : Combine NMR (¹H/¹³C), XRPD (X-ray powder diffraction), and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, XRPD can confirm crystalline phase purity when NMR signals overlap .

- Computational Modeling : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted spectra to assign disputed peaks .

Basic: How is this compound characterized structurally?

Answer:

- NMR Analysis : ¹H NMR (δ 3.5–4.2 ppm for pyrrolidinone protons; δ 4.5–4.8 ppm for chloromethyl group) .

- XRPD : Key peaks at 2θ = 12.5°, 18.3°, and 24.7° confirm crystalline structure .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical) .

Advanced: What strategies mitigate decomposition of this compound under storage conditions?

Answer:

- Temperature Control : Store at –20°C in amber vials to prevent thermal/photo degradation .

- Inert Atmosphere : Use argon or nitrogen to minimize hydrolysis of the chloromethyl group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf life .

Advanced: How is this compound applied in designing bioactive compounds?

Answer:

- Pharmacophore Integration : The chloromethyl group serves as a leaving group for nucleophilic substitution in prodrugs (e.g., antiviral agents) .

- Radiolabeling : Substitute chlorine with ¹⁸F via halogen exchange for PET tracers, as demonstrated in cannabinoid receptor imaging agents .

- SAR Studies : Modify the pyrrolidinone ring to optimize binding affinity to target enzymes (e.g., kinase inhibitors) .

Basic: What solvents and reaction conditions optimize yield in chloromethylation reactions?

Answer:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dry DMF or THF | |

| Temperature | 0–50°C | |

| Catalyst | K₂CO₃ or Et₃N | |

| Reaction Time | 2–24 hours |

Advanced: How can researchers address low yields in stereoselective syntheses?

Answer:

- Byproduct Analysis : Identify racemization pathways via LC-MS and adjust reaction pH/temperature .

- Catalyst Screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) to improve enantioselectivity .

- Microwave Assistance : Reduce reaction times to minimize side reactions (e.g., 30 minutes at 100°C) .

Basic: What analytical techniques confirm the absence of toxic impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.